REACTION_SMILES
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[Al+3:16].[CH3:1][O:2][C:3]([NH:4][CH2:5][CH2:6][c:7]1[cH:8][cH:9][c:10]([OH:13])[cH:11][cH:12]1)=[O:14].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:3][NH:4][CH2:5][CH2:6][c:7]1[cH:8][cH:9][c:10]([OH:13])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)NCCc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CNCCc1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |